"Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate" chemical properties
"Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate" chemical properties
An In-Depth Technical Guide to Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate: Properties, Synthesis, and Scientific Context
Executive Summary
This technical guide provides a comprehensive analysis of Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Structurally, it belongs to the 4-quinolone class, a scaffold renowned for its extensive pharmacological applications, particularly as antibacterial agents.[1][2] The presence of a nitro group at the 8-position and a methyl carboxylate at the 2-position imparts unique electronic and chemical properties that distinguish it from common quinolone derivatives. This document, intended for researchers, scientists, and drug development professionals, synthesizes available data with expert-driven insights to cover the compound's physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential biological significance based on closely related analogues.
Molecular Identity and Physicochemical Properties
Core Structure and Nomenclature
The fundamental structure is a quinolone ring system, which is a bicyclic aromatic heterocycle. The defining features are a ketone at position 4, a nitro group at position 8, and a methyl ester at position 2. The compound exists in tautomeric forms, predominantly the 4-oxo-1,4-dihydro form, which is stabilized by intramolecular hydrogen bonding and conjugation.
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IUPAC Name: methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylate[3]
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Synonyms: Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate, 8-nitro-4-oxo-1H-quinoline-2-carboxylic acid methyl ester, Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate[3]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₅ | [3][4] |
| Molecular Weight | 248.195 g/mol | [3][4] |
| XLogP3 (Computed) | 1.4 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 101 Ų | [3] |
| Formal Charge | 0 | [3] |
The XLogP3 value suggests moderate lipophilicity, which is a critical parameter in drug design for predicting membrane permeability and bioavailability.
Synthesis and Purification
Retrosynthetic Analysis and Plausible Synthetic Strategy
A direct, published synthesis for Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is referenced in the Journal of Medicinal Chemistry[4], though the specific protocol is not detailed in the available search results. However, based on established methodologies for 4-quinolone synthesis, a highly plausible and efficient route is the Gould-Jacobs reaction.
This approach involves the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate (or a similar derivative), followed by thermal cyclization and subsequent esterification/modification. For our target molecule, the logical starting materials would be 2-nitroaniline and dimethyl acetylenedicarboxylate (DMAD) or a related three-carbon electrophile. The reaction proceeds via an initial Michael addition, followed by a high-temperature intramolecular cyclization to form the quinolone ring.
Proposed Experimental Protocol: Gould-Jacobs Annulation
This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the analytical methods described in Section 3.
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Step 1: Michael Addition.
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitroaniline (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
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Add dimethyl 2-oxosuccinate (1.1 eq) to the solution.
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Heat the mixture to 130-150°C for 2-4 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the aniline starting material.
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Causality: This step forms the key enamine intermediate. The temperature must be controlled to prevent premature cyclization or decomposition.
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Step 2: Thermal Cyclization.
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Increase the temperature of the reaction mixture to 240-260°C.
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Maintain this temperature for 30-60 minutes. This high temperature provides the activation energy required for the intramolecular electrophilic aromatic substitution that closes the quinolone ring.
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Causality: The electron-richness of the aniline ring attacks the ester carbonyl, followed by dehydration, to form the heterocyclic ring. Diphenyl ether is used as a solvent due to its high boiling point, which is necessary to drive the reaction to completion.
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Step 3: Work-up and Isolation.
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Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
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Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the crude solid sequentially with hexane and then a small amount of cold ethanol to remove residual solvent and impurities.
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Synthesis Workflow Diagram
Caption: Proposed Gould-Jacobs synthesis workflow.
Purification Strategy
The primary method for purifying the crude product is recrystallization. Given the polar nature of the quinolone core, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid are suitable choices. The choice of solvent is critical; an ideal solvent will fully dissolve the compound at high temperatures but result in low solubility at room temperature, maximizing yield. For highly pure material required for biological assays, column chromatography using silica gel with a gradient elution of ethyl acetate in hexane may be employed.
Spectroscopic and Analytical Characterization
While specific spectra for this exact compound are not available, we can reliably predict its characteristic spectroscopic features based on its functional groups and data from analogous structures.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~12.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the dihydroquinoline ring, which is often exchangeable with D₂O.
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δ ~8.0-8.5 ppm (m, 3H): A complex multiplet region for the three aromatic protons on the nitro-substituted benzene ring (H-5, H-6, H-7). The strong electron-withdrawing effect of the nitro group will shift these protons downfield.
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δ ~6.5 ppm (s, 1H): A sharp singlet for the proton at the 3-position (H-3) of the quinolone ring.
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δ ~3.9 ppm (s, 3H): A singlet corresponding to the methyl ester (-OCH₃) protons.
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~175-180 ppm: Carbonyl carbon of the 4-oxo group.
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δ ~165 ppm: Carbonyl carbon of the methyl ester.
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δ ~140-150 ppm: Aromatic carbons attached to the nitro group (C-8) and the nitrogen atom (C-8a).
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δ ~115-135 ppm: Remaining aromatic and vinylic carbons.
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δ ~105 ppm: Carbon at position 3 (C-3).
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δ ~53 ppm: Methyl carbon of the ester.
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Infrared (IR) Spectroscopy
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~3200-3000 cm⁻¹: N-H stretching vibration.
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~1730 cm⁻¹: C=O stretching of the methyl ester.
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~1660 cm⁻¹: C=O stretching of the 4-oxo ketone.
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~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are strong and characteristic peaks.
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~1620, 1580 cm⁻¹: C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry data available from PubChem indicates a molecular ion peak [M]⁺ at m/z = 248.[3] Expected fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxylate group (-COOCH₃, m/z = 59).
| Analytical Technique | Expected Key Signals |
| ¹H NMR | δ ~12.5 (NH), 8.0-8.5 (Ar-H), 6.5 (C3-H), 3.9 (OCH₃) |
| IR (cm⁻¹) | ~3100 (N-H), ~1730 (Ester C=O), ~1660 (Ketone C=O), ~1520 & 1340 (NO₂) |
| MS (m/z) | 248 [M]⁺, 217 [M-OCH₃]⁺, 189 [M-COOCH₃]⁺ |
Chemical Reactivity and Potential Derivatizations
The molecule's rich functionality provides multiple handles for chemical modification, making it an excellent scaffold for developing a library of compounds for structure-activity relationship (SAR) studies.
Key Functional Group Transformations
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This introduces a key nucleophilic site, enabling further derivatization into amides, sulfonamides, or for use in coupling reactions.
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Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (e.g., LiOH, NaOH) conditions. The resulting carboxylic acid is a common isostere for phosphate groups and can participate in hydrogen bonding with biological targets.
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N-Alkylation: The nitrogen at the 1-position can be alkylated using an alkyl halide in the presence of a base like K₂CO₃ or NaH. This is a common strategy in the development of quinolone antibiotics to modulate pharmacokinetic properties.
Caption: Key derivatization pathways for the title compound.
Biological Context and Therapeutic Potential
The 4-Quinolone Pharmacophore
The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry. It is the central component of the highly successful quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] While many commercial antibiotics feature a fluorine at C-6 and a cyclic amine at C-7, the fundamental biological activity is rooted in the planar, bicyclic core's ability to intercalate with DNA and chelate magnesium ions essential for enzyme function.
Inferred Biological Activity from Analogues
Direct biological studies on the title methyl ester are scarce. However, extensive research on the corresponding ethyl ester, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC) , provides powerful insights into its likely properties.[8]
Studies on DNQC have demonstrated that it possesses significant photochemical and phototoxic properties .[1][8] Upon exposure to UVA irradiation, DNQC efficiently generates reactive oxygen species (ROS), including superoxide radicals and singlet oxygen, through both Type I and Type II photochemical mechanisms.[8] This ROS generation leads to DNA damage and induces apoptosis (programmed cell death) in cancer cell lines, such as murine leukemia L1210 cells.[8] The cytotoxic and phototoxic effects were found to be both concentration- and time-dependent.[8]
Given the minor structural difference (methyl vs. ethyl ester), it is highly probable that Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate exhibits similar phototoxic behavior, making it a candidate for research in photodynamic therapy (PDT) for cancer or as a photosensitizing agent.
Proposed Mechanism of ROS Generation
Caption: Proposed photochemical mechanism for ROS generation.
Conclusion and Future Directions
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetically accessible compound with a rich chemical profile. While its fundamental physicochemical properties require experimental validation, its structural similarity to known bioactive molecules, particularly phototoxic agents, marks it as a compound of high interest.
Future research should focus on:
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Definitive Synthesis and Characterization: Executing the proposed synthesis, or an alternative, and performing full experimental characterization (melting point, NMR, IR, HRMS, single-crystal X-ray diffraction) to confirm its structure and purity.
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Photochemical Studies: Investigating its capacity to generate ROS upon UVA irradiation to confirm the behavior inferred from its ethyl analogue.
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Biological Screening: Evaluating its cytotoxic and phototoxic activity against a panel of cancer cell lines to assess its potential in photodynamic therapy.
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SAR Studies: Synthesizing derivatives via the reactive handles (nitro, ester, N-H) to build a library for probing structure-activity relationships and optimizing its biological profile.
This guide provides the foundational knowledge for any researcher or institution looking to explore the potential of this promising quinolone derivative.
References
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Al-Ghorbani, M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]
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Brezova, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. ResearchGate. Available at: [Link]
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ChemSynthesis. (n.d.). methyl 8-nitro-4-oxo-1,4-dihydro-2-quinolinecarboxylate. ChemSynthesis. Retrieved January 25, 2026. Available at: [Link]
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Brezova, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. PubMed. Available at: [Link]
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PubChem. (n.d.). Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026. Available at: [Link]
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Kopera, E., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]
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Volochnyuk, D., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]
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Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]
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